2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate
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Overview
Description
2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of isopropyl alcohol with phenyl isocyanate, followed by the addition of 2-methylprop-1-en-1-yl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(prop-2-en-1-yl)phenol
- 2-Hydroxy-2-methylpropiophenone
- Benzene, (2-methyl-1-propenyl)-
Uniqueness
Compared to similar compounds, 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
88309-69-7 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(2)9-15-14(16)18-13-8-6-5-7-12(13)17-11(3)4/h5-9,11H,1-4H3,(H,15,16) |
InChI Key |
MSDLYDRUMHEWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC=C(C)C |
Origin of Product |
United States |
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